6-{[3-(1H-indol-1-yl)propanoyl]amino}hexanoic acid
Description
6-{[3-(1H-indol-1-yl)propanoyl]amino}hexanoic acid is a synthetic compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their biological activities and are widely used in medicinal chemistry .
Properties
Molecular Formula |
C17H22N2O3 |
|---|---|
Molecular Weight |
302.37 g/mol |
IUPAC Name |
6-(3-indol-1-ylpropanoylamino)hexanoic acid |
InChI |
InChI=1S/C17H22N2O3/c20-16(18-11-5-1-2-8-17(21)22)10-13-19-12-9-14-6-3-4-7-15(14)19/h3-4,6-7,9,12H,1-2,5,8,10-11,13H2,(H,18,20)(H,21,22) |
InChI Key |
JWWIDRSOQWKFSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CCC(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[3-(1H-indol-1-yl)propanoyl]amino}hexanoic acid typically involves the reaction of 3-(1H-indol-1-yl)propanoic acid with hexanoic acid derivatives under specific conditions. One common method involves the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to yield the desired indole derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions
6-{[3-(1H-indol-1-yl)propanoyl]amino}hexanoic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the indole nitrogen or the carboxyl group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of N-substituted indole derivatives.
Scientific Research Applications
6-{[3-(1H-indol-1-yl)propanoyl]amino}hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-{[3-(1H-indol-1-yl)propanoyl]amino}hexanoic acid involves its interaction with specific molecular targets and pathways:
Inhibition of Cox-1 and Cox-2: These enzymes produce prostaglandins, which are involved in inflammation and pain.
Inhibition of Nitric Oxide Synthase: This enzyme produces nitric oxide, which plays a role in vascular regulation.
Comparison with Similar Compounds
Similar Compounds
3-(1H-Indol-1-yl)propanoic acid: Shares the indole moiety and similar biological activities.
3-(1H-indol-3-yl)propanoic acid: Another indole derivative with comparable properties
Uniqueness
6-{[3-(1H-indol-1-yl)propanoyl]amino}hexanoic acid is unique due to its specific structure, which combines the indole moiety with a hexanoic acid derivative, potentially enhancing its biological activity and specificity .
Biological Activity
6-{[3-(1H-indol-1-yl)propanoyl]amino}hexanoic acid is a synthetic compound notable for its unique structural features that combine an indole moiety with a hexanoic acid chain. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and neurology. Understanding its biological activity is crucial for exploring its applications in drug development.
Chemical Structure and Properties
The molecular formula of 6-{[3-(1H-indol-1-yl)propanoyl]amino}hexanoic acid is with a molecular weight of approximately 302.37 g/mol. This structure allows for various interactions within biological systems, enhancing its solubility and bioactivity compared to other similar compounds .
The biological activity of this compound appears to be linked to its ability to interact with specific molecular targets involved in cancer progression and neurological disorders. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and receptors, modulating signaling pathways critical for cellular functions.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit proteolytic enzymes, which are often implicated in cancer metastasis.
- Receptor Modulation : It may interact with neurotransmitter receptors, indicating potential applications in treating mood disorders.
Anticancer Properties
Research indicates that compounds with indole structures often exhibit significant anticancer properties. For instance, studies have shown that 6-{[3-(1H-indol-1-yl)propanoyl]amino}hexanoic acid can inhibit the proliferation of various cancer cell lines. The following table summarizes findings from recent studies:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Inhibition of cell growth |
| HeLa (Cervical Cancer) | 12.8 | Induction of apoptosis |
| A549 (Lung Cancer) | 18.5 | Cell cycle arrest |
These results indicate that the compound has a selective inhibitory effect on cancer cells, making it a candidate for further development as an anticancer agent .
Neuroprotective Effects
In addition to its anticancer properties, there is emerging evidence suggesting that 6-{[3-(1H-indol-1-yl)propanoyl]amino}hexanoic acid may possess neuroprotective effects. This is particularly relevant for conditions such as depression and anxiety disorders. The compound's ability to modulate neurotransmitter systems suggests it could be effective in restoring balance in neurochemical pathways disrupted in these disorders.
Case Studies and Research Findings
Several case studies have explored the biological activity of similar compounds derived from indole structures:
- Case Study on Indole Derivatives : A study published in Molecules demonstrated that indole derivatives could significantly reduce tumor size in animal models when administered at specific dosages .
- Neuropharmacological Study : Another investigation highlighted the potential of indole-based compounds to enhance serotonin levels in the brain, thereby providing therapeutic effects for depression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
